molecular formula C12H9N B6308010 1h-Benzo[f]indole CAS No. 268-58-6

1h-Benzo[f]indole

Cat. No.: B6308010
CAS No.: 268-58-6
M. Wt: 167.21 g/mol
InChI Key: FLJIWUNZRZLSME-UHFFFAOYSA-N
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Description

1H-Benzo[f]indole, also known as Indole, is a significant heterocyclic system in natural products and drugs . It has a molecular formula of C12H9N and a molecular weight of 167.2066 .


Synthesis Analysis

Indoles are synthesized through various methods. One approach involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves a Cu(II)-catalyzed domino coupling/cyclization process under aerobic conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string c1ccc2[nH]ccc2c1 . In the 1H spectra, the singlet of the C-10 methyl group appears at approximately 2.60 to 2.80 ppm, the coupled methylene groups of C-11 and C-12 carbons show triplets or multiplets between 2.50 and 3.00 ppm (J = 7.3–8.0 Hz), and the coupled aromatic hydrogen of carbon C-5, C-6, and C-8 are observed as doublets of doublets and two doublets at 7.70 to 8.10 ppm (J = 7.6 and 1.6 Hz) .


Chemical Reactions Analysis

Indole is used in the total synthesis of compounds such as goniomitine, (−)-isatisine A, and (±)-aspidospermidine . It is used as an electron donor moiety in synthesizing dyes for organic photovoltaics . It can also be used in the preparation of indole-based conjugated small molecules for nonlinear optics applications .


Physical and Chemical Properties Analysis

This compound has a boiling point of 253-254 °C (lit.) and a melting point of 51-54 °C (lit.) .

Scientific Research Applications

Indole Synthesis and Classification
1H-Benzo[f]indole, as a foundational indole compound, plays a significant role in the development of synthetic pathways for indole derivatives. Indole synthesis strategies have been a focal point of organic chemistry research due to the biological and chemical importance of indole and its derivatives. A comprehensive review outlines the classification of indole syntheses, emphasizing the diversity of methods available for constructing the indole nucleus. This classification helps researchers identify and develop novel approaches to indole construction, highlighting the versatility of this compound as a precursor in organic synthesis (Taber & Tirunahari, 2011).

Biological and Pharmacological Activities
The significance of this compound extends into the realm of pharmacology and drug development. Derivatives of indole, including those based on this compound, exhibit a wide range of biological activities. These activities span antibacterial, anticancer, anti-inflammatory, antidiabetic, antiviral, and antituberculosis effects, among others. The structural diversity of indole derivatives contributes to their potential in therapeutic applications, underscoring the importance of this compound in medicinal chemistry (Ali et al., 2013).

C2-Functionalization via Umpolung
In synthetic chemistry, the C2-functionalization of indoles, including this compound, through umpolung techniques represents a novel approach to accessing indole derivatives with significant pharmaceutical potential. Umpolung, or polarity inversion, allows for the activation of indole at positions typically unreactive under conventional conditions, thereby facilitating the synthesis of complex indole-based molecules. This strategy has opened new avenues for the synthesis of indole derivatives with enhanced biological activity (Deka, Deb, & Baruah, 2020).

Anticancer Potential of Indole Alkaloids
This compound derivatives have also been identified as key structures in the development of anticancer agents. Indole alkaloids, synthetic dimers, and hybrids derived from this compound have demonstrated potential antiproliferative effects on various cancers in both in vitro and in vivo models. The structural diversity and complex biological targets of these compounds highlight the role of this compound in the ongoing search for novel anticancer therapies (Song et al., 2020).

Marine-Derived Indole Alkaloids
Exploring the marine environment has led to the discovery of indole alkaloids derived from this compound, showcasing a plethora of biological and pharmacological activities. These marine-derived compounds, including those based on this compound, exhibit antimicrobial, anti-inflammatory, anticancer, antidiabetic, and antiparasitic properties. The study of marine-derived indole alkaloids continues to reveal new potential lead compounds for drug development, emphasizing the importance of this compound in the discovery of natural products with therapeutic applications (Wibowo et al., 2021).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for 1H-Benzo[f]indole .

Properties

IUPAC Name

1H-benzo[f]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJIWUNZRZLSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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